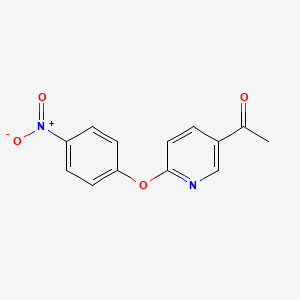

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

Descripción

Overview of Pyridine (B92270) and Aryloxy-Substituted Pyridines in Organic Chemistry

Pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties to the ring system, making it electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.org Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The pyridine motif is a ubiquitous scaffold found in a vast array of commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

The introduction of an aryloxy substituent onto the pyridine ring gives rise to aryloxy-substituted pyridines, a class of compounds that has garnered considerable attention in synthetic and medicinal chemistry. The ether linkage between the pyridine and an aryl group can be formed through various synthetic methodologies, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. These compounds serve as important intermediates and final products in diverse applications. For instance, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, highlighting their potential in the development of antidepressant drugs. nih.gov The synthesis of such compounds often requires careful control of regioselectivity, which can be achieved through strategies like the use of pyridine-N-oxides. nih.govresearchgate.net

Significance of Ethanone (B97240) Functionalization on Heteroaromatic Systems

The ethanone group, also known as an acetyl group, is a simple yet powerful functional handle in organic synthesis. When attached to a heteroaromatic system, it significantly influences the electronic properties of the ring and provides a reactive site for a wide range of chemical transformations. The carbonyl group of the ethanone moiety is electrophilic and can undergo nucleophilic addition, condensation reactions, and can be used to introduce further complexity into the molecule.

The presence of an ethanone group on a pyridine ring, for example in compounds like 1-(6-methylpyridin-3-yl)ethanone, provides a key building block for the synthesis of more complex molecules. google.comgoogleapis.comgoogle.com This starting material is utilized in cross-coupling reactions to form carbon-carbon bonds, leading to the construction of elaborate molecular frameworks. google.comgoogle.com The functionalization of heteroaromatics with ethanone and other ketone or aldehyde groups is a critical area of research, with ongoing efforts to develop novel methods for their introduction and subsequent elaboration. researchgate.net

Research Landscape and Scope of the Compound Class

The broader class of compounds to which 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone belongs, namely substituted phenoxy pyridines, is of significant interest in the field of medicinal chemistry. Research has shown that derivatives of this structural motif can exhibit a range of biological activities. For instance, a series of novel 1,2,4-triazole (B32235) derivatives containing a phenoxy pyridine moiety were designed and synthesized, with some compounds demonstrating notable antifungal activities against various phytopathogens. researchgate.net This suggests that the combination of a substituted phenoxy group and a pyridine ring can be a fruitful scaffold for the discovery of new bioactive agents.

The research landscape for these compounds involves their synthesis, structural characterization, and evaluation of their biological properties. The synthesis often involves multi-step sequences to assemble the core structure and introduce the desired substituents. Spectroscopic techniques such as NMR and mass spectrometry are crucial for confirming the structures of the synthesized compounds. researchgate.net

Rationale for Academic Investigation of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

The academic investigation of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone is driven by the desire to understand the structure-activity relationships of this class of compounds. The specific combination of the 4-nitrophenoxy group, the pyridine ring, and the ethanone substituent presents a unique electronic and steric profile that could lead to interesting chemical reactivity and biological properties.

The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the phenoxy and pyridine rings. The ethanone group, as previously discussed, provides a site for further chemical modification. Therefore, 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone can be seen as a versatile intermediate for the synthesis of a library of related compounds. A study that synthesized a series of (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime derivatives and evaluated their antifungal activities underscores the potential of this scaffold in agrochemical research. researchgate.net The systematic variation of the substituents on the phenoxy and pyridine rings, as well as modifications of the ethanone group, can lead to the optimization of biological activity and the development of new therapeutic or crop protection agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGKWONXCWCUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 6 4 Nitrophenoxy Pyridin 3 Yl Ethanone and Analogues

Reaction Pathway Elucidation for Carbon-Carbon Bond Formation at Pyridine-3

The formation of new carbon-carbon bonds at the pyridine-3 position of 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone and related structures is a critical transformation in the synthesis of more complex molecules. Mechanistic studies in this area are centered on understanding how the electronic nature of the substituted pyridine (B92270) ring influences the feasibility and outcome of these reactions. The pyridine ring, being electron-deficient, presents unique challenges and opportunities for C-C bond formation compared to carbocyclic aromatic systems. uiowa.edu

Studies on the Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in facilitating carbon-carbon bond formation on the pyridine scaffold. Palladium-catalyzed cross-coupling reactions are a common strategy for creating such bonds. google.com The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

For instance, in reactions analogous to those involving 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone, palladium precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are frequently employed. google.comchemicalbook.com The ligand, often a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand like Xantphos, is essential for stabilizing the palladium center and modulating its reactivity. google.com The base, typically a carbonate or phosphate (B84403) salt like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate one of the coupling partners. google.comchemicalbook.com

| Catalyst Precursor | Ligand | Base | Typical Reaction |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Suzuki Coupling |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Sonogashira Coupling |

| Ni(II) complexes | PPh₃ | - | Homocoupling |

The mechanism of these catalytic reactions generally involves a cycle of oxidative addition, transmetalation (in the case of Suzuki or similar couplings), and reductive elimination. The specific nature of the substituents on the pyridine ring, such as the electron-withdrawing acetyl and nitrophenoxy groups in the target molecule, can significantly influence the rates of these individual steps.

Characterization of Key Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in these reactions are often challenging due to their transient nature. organicchemistrytutor.comreddit.com However, a combination of experimental techniques and computational modeling can provide insights into their structure and energetics.

A reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org It corresponds to a local energy minimum on the reaction coordinate diagram. organicchemistrytutor.com In palladium-catalyzed cross-coupling reactions, organopalladium species are key intermediates. For example, after oxidative addition of a pyridine halide, a Pd(II)-pyridyl intermediate is formed.

Mechanistic Understanding of Aryloxylation Processes

The 4-nitrophenoxy group in 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the attack of a nucleophile (in this case, a 4-nitrophenoxide ion) on an electron-deficient aromatic ring (a halopyridine).

The mechanism of SNAr reactions is well-established and proceeds through a two-step addition-elimination sequence. The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex . The presence of electron-withdrawing groups, such as the nitro group on the phenoxide and the inherent electron deficiency of the pyridine ring, stabilizes this intermediate and facilitates the reaction.

Investigations into Nitro Group Reactivity Mechanisms

The nitro group is a versatile functional group with a rich and diverse reactivity. nih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the molecule. rsc.org The primary reactions of the nitro group in compounds like 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone involve reduction to other nitrogen-containing functional groups. jsynthchem.com

The reduction of a nitro group can proceed through a series of intermediates, depending on the reducing agent and the reaction conditions. researchgate.net Common reducing systems include catalytic hydrogenation (e.g., H₂/Pd-C), or the use of metals in acidic media (e.g., Sn/HCl). researchgate.net

The typical reduction pathway involves the following intermediates:

Nitroso (-NO)

Hydroxylamine (B1172632) (-NHOH)

Amine (-NH₂)

Each of these reduction steps has its own mechanism, involving electron and proton transfers. In some cases, bimolecular products such as azoxy, azo, and hydrazo compounds can be formed through condensation reactions of the intermediates. researchgate.net

| Intermediate | Oxidation State of Nitrogen |

|---|---|

| Nitro | +3 |

| Nitroso | +1 |

| Hydroxylamine | -1 |

| Amine | -3 |

Computational Mechanistic Studies (e.g., DFT-based reaction profiles)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. researchgate.netnortheastern.edu DFT calculations can be used to model the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, products, intermediates, and transition states. nih.govdntb.gov.ua

For reactions involving 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone, DFT studies could be used to:

Map reaction profiles: By calculating the energy changes along the reaction coordinate, a detailed energy profile can be constructed, allowing for the identification of the rate-determining step.

Optimize geometries: The three-dimensional structures of intermediates and transition states can be accurately predicted. northeastern.edu

Analyze electronic structure: DFT can provide insights into the distribution of electron density and molecular orbitals, helping to explain the reactivity and selectivity of the molecule. nih.gov For example, the HOMO and LUMO energies can indicate the nucleophilic and electrophilic sites of the molecule. northeastern.edu

While specific DFT studies on 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone are not widely reported, the principles and methodologies have been extensively applied to similar pyridine and nitroaromatic systems, providing a strong basis for understanding the mechanistic details of its reactions. researchgate.netmdpi.com

Computational Chemistry and Quantum Mechanical Modeling of 1 6 4 Nitrophenoxy Pyridin 3 Yl Ethanone

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio)

Electronic structure calculations form the bedrock of computational molecular analysis. For a comprehensive understanding of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, methods like Density Functional Theory (DFT), with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) would be utilized, typically in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy.

For 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, this would involve optimizing the bond lengths, bond angles, and dihedral angles. A key aspect of this analysis would be to investigate the rotational freedom around the ether linkage between the pyridine (B92270) and nitrophenoxy rings, as well as the orientation of the acetyl group. This would lead to a conformer analysis to identify the global minimum energy conformer and other low-energy isomers that might exist in equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (Note: This table is illustrative and not based on actual experimental or calculated data.)

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-O (Ether) | 1.38 Å |

| Bond Length | C=O (Ketone) | 1.22 Å |

| Bond Length | N-O (Nitro) | 1.25 Å |

| Bond Angle | C-O-C (Ether) | 118.5° |

| Dihedral Angle | Pyridine-O-Phenoxy | 45.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

A computational analysis of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone would involve calculating the energies of these orbitals and visualizing their spatial distribution. It would be expected that the HOMO would be localized on the more electron-rich regions of the molecule, potentially the phenoxy group, while the LUMO would likely be centered on the electron-deficient nitrophenyl and acetyl-substituted pyridine rings.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (Note: This table is illustrative and not based on actual experimental or calculated data.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative oxygen and nitrogen atoms of the nitro and acetyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Spectroscopic Property Prediction from Theoretical Models

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

Vibrational Frequencies and IR Spectral Simulations

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies of the optimized geometry of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, a simulated IR spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the ketone, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage.

NMR Chemical Shift Computations (e.g., Gauge-Including Atomic Orbital method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational technique for predicting the NMR chemical shifts of both protons (¹H) and carbon-13 (¹³C). By performing GIAO calculations on the optimized structure of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, a theoretical NMR spectrum can be obtained. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone (Note: This table is illustrative and not based on actual experimental or calculated data.)

| Carbon Atom | Functional Group | Hypothetical Chemical Shift (ppm) |

|---|---|---|

| C=O | Ketone | 195.2 |

| C-NO₂ | Nitrophenyl | 148.5 |

| C-O (Pyridine) | Ether | 162.1 |

| C-O (Phenoxy) | Ether | 155.8 |

UV-Vis Absorption Spectra Simulations (e.g., Time-Dependent DFT)

The electronic absorption properties of 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). ohio-state.edu This method is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For a molecule with multiple chromophores like the nitrophenyl and substituted pyridine rings, the TD-DFT approach can elucidate the nature of these transitions.

The simulation would involve first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). mdpi.com Subsequently, TD-DFT calculations are performed on this optimized structure to compute the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. youtube.com

The key electronic transitions expected for this molecule would likely involve π → π* and n → π* transitions. These transitions would originate from molecular orbitals (MOs) such as the Highest Occupied Molecular Orbital (HOMO) and terminate in unoccupied MOs like the Lowest Unoccupied Molecular Orbital (LUMO). The character of these frontier orbitals is typically distributed across the π-systems of the aromatic rings and the non-bonding lone pairs on the oxygen and nitrogen atoms. For instance, transitions may involve charge transfer from the phenoxy moiety to the pyridine ring or excitations localized on the nitrophenyl group. qnl.qarsc.org

The results of such a simulation can be presented in a table detailing the calculated absorption wavelengths, oscillator strengths, and the primary MOs involved in each transition.

Table 1: Hypothetical TD-DFT Simulation Results for 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

This table is an illustrative example of typical results from a TD-DFT calculation and is not based on published experimental data for this specific compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions (%) | Transition Character |

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO (85%) | Intramolecular Charge Transfer (ICT) |

| S₀ → S₂ | 298 | 0.12 | HOMO-1 → LUMO (70%) | π → π |

| S₀ → S₃ | 265 | 0.45 | HOMO → LUMO+1 (65%) | π → π |

Reactivity and Selectivity Prediction based on Computational Descriptors

Computational chemistry provides a suite of descriptors derived from the electronic structure of a molecule that can predict its reactivity and the likely sites for chemical attack. rsc.org These descriptors are typically calculated using DFT.

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are crucial indicators of reactivity. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sobereva.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone, the HOMO is expected to have significant contributions from the electron-rich phenoxy-pyridine ether linkage, while the LUMO is likely to be localized on the electron-deficient nitrophenyl and acetyl-substituted pyridine rings.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. sobereva.com For this molecule, negative ESP is anticipated around the oxygens of the nitro and carbonyl groups, the ether oxygen, and the pyridine nitrogen. Positive potential would be expected around the hydrogen atoms.

Fukui Functions: To quantify site selectivity more precisely, condensed Fukui functions can be calculated. acs.orgresearchgate.net These functions indicate the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. sciengine.com For example, the carbonyl carbon of the ethanone (B97240) group is expected to have a high f+ value, indicating its susceptibility to nucleophilic addition.

Table 2: Hypothetical Calculated Reactivity Descriptors for 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

This table is an illustrative example of typical results from a DFT calculation and is not based on published experimental data for this specific compound.

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Suggests moderate chemical stability and reactivity |

| Dipole Moment | 4.5 D | Indicates a highly polar molecule |

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of how molecules of 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone interact with each other is fundamental to understanding its solid-state properties, such as crystal packing and polymorphism. nih.gov Computational methods can model the non-covalent interactions that govern these supramolecular assemblies. tandfonline.com

The molecular structure suggests several key intermolecular interactions:

Hydrogen Bonding: Although lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in numerous weak C-H···O and C-H···N hydrogen bonds. The aromatic C-H groups can act as donors, while the carbonyl oxygen, nitro group oxygens, ether oxygen, and pyridine nitrogen are all potential hydrogen bond acceptors. nih.gov

π-π Stacking: The presence of two aromatic systems—the 4-nitrophenyl ring and the substituted pyridine ring—makes π-π stacking interactions highly probable. These interactions would play a significant role in the packing of molecules in the crystal lattice. tandfonline.com

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and carbonyl groups. These strong electrostatic interactions will be a major directional force in the molecular assembly.

Computational analysis of these interactions often involves studying molecular dimers or clusters. By calculating the interaction energies for different spatial arrangements, the most stable dimer configurations can be identified. chemrxiv.org These stable pairings, driven by a combination of the interactions listed above, serve as the fundamental building blocks (supramolecular synthons) that propagate into a larger three-dimensional crystal structure, potentially forming chains, sheets, or more intricate networks. mdpi.comnih.gov Hirshfeld surface analysis is another powerful tool used to visualize and quantify the different types of intermolecular contacts within a crystal structure. researchgate.net

Derivatization and Chemical Modification Studies of 1 6 4 Nitrophenoxy Pyridin 3 Yl Ethanone

Functional Group Interconversions on the Ethanone (B97240) Moiety

The ethanone group (acetyl group) at the 3-position of the pyridine (B92270) ring is a key site for functional group interconversion, allowing for the introduction of diverse functionalities.

Reduction to Alcohol: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol (B145695) or methanol. jsynthchem.comimperial.ac.uk This reduction introduces a chiral center, opening possibilities for the synthesis of stereoisomeric compounds.

Oxime Formation: The ketone can be converted into its corresponding oxime, 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone oxime, through a condensation reaction with hydroxylamine (B1172632) (NH₂OH). wikipedia.orgwikipedia.org This reaction is typically performed by treating the ketone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or pyridine. arpgweb.comorgsyn.org The resulting oxime can exist as E/Z isomers and serves as a precursor for further transformations. wikipedia.orgarpgweb.com

| Starting Compound | Reagent(s) | Product | Transformation |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | Sodium Borohydride (NaBH₄), Methanol | 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanol | Reduction |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone Oxime | Oxime Formation |

Modifications of the Nitrophenoxy Group

The 4-nitrophenoxy group offers significant opportunities for modification, primarily through the reduction of the nitro group or by altering substituents on the phenoxy ring.

Nitro Reduction to Amine: The nitro group is a versatile functional handle that can be selectively reduced to a primary amine, yielding 4-((5-acetylpyridin-2-yl)oxy)aniline. This transformation is a critical step in many synthetic pathways as the resulting aniline (B41778) is a key intermediate for amide bond formation, diazotization, and other reactions. A wide array of reagents can accomplish this reduction chemoselectively, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C). organic-chemistry.org

Metal-based Reductants: Systems like Samarium(0) metal or Sodium Borohydride in the presence of a transition metal complex like Ni(PPh₃)₄ can be effective. jsynthchem.comorganic-chemistry.org

Transfer Hydrogenation: Reagents like triethylsilane in the presence of a catalyst can be used under mild conditions. organic-chemistry.org

Zinin Reduction: Using aqueous ammonium (B1175870) sulfide (B99878) or sodium sulfide, a classic method for selective nitro group reduction. stackexchange.com

Substituent Changes on the Phenoxy Ring: The synthesis of analogues with different substituents on the phenoxy ring is a common strategy to modulate electronic and steric properties. This is typically achieved by starting the synthesis with differently substituted phenols rather than by direct substitution on the phenoxy ring of the final molecule. For example, using 3-bromophenol (B21344) instead of 4-nitrophenol (B140041) in the initial synthetic steps would yield 1-(6-(3-bromophenoxy)pyridin-3-yl)ethanone. bldpharm.com This approach allows for the introduction of a wide variety of functional groups (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenoxy ring.

| Starting Compound | Reagent(s)/Method | Product | Transformation |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | H₂, Pd/C | 4-((5-Acetylpyridin-2-yl)oxy)aniline | Nitro Reduction |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | NaBH₄ / Ni(PPh₃)₄ | 4-((5-Acetylpyridin-2-yl)oxy)aniline | Nitro Reduction |

| 1-(6-halopyridin-3-yl)ethanone + Substituted Phenol (B47542) | Nucleophilic Aromatic Substitution | 1-(6-(Substituted-phenoxy)pyridin-3-yl)ethanone | Analogue Synthesis |

Derivatization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, enabling derivatization through N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, forming 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the ring carbons. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium hydrogen persulfate). orgsyn.org The development of catalytic, enantioselective N-oxidation methods also presents possibilities for creating chiral N-oxide derivatives. chemrxiv.org

Quaternization: The pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly increasing the compound's polarity and water solubility. The resulting pyridinium salt would be named, for example, 3-acetyl-1-methyl-6-(4-nitrophenoxy)pyridin-1-ium iodide.

| Starting Compound | Reagent(s) | Product | Transformation |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | m-CPBA or Oxone® | 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone N-oxide | N-Oxidation |

| 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone | Methyl Iodide (CH₃I) | 3-Acetyl-1-methyl-6-(4-nitrophenoxy)pyridin-1-ium iodide | N-Quaternization |

Regioselective Functionalization of the Pyridine Ring

The pyridine ring of 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone has three unsubstituted positions (C2, C4, and C5) available for further functionalization. Introducing substituents at these positions requires regioselective methods.

Strategies for regioselective functionalization of pyridines often involve metalation followed by quenching with an electrophile. znaturforsch.com

Directed Metalation: While the parent molecule lacks a strong directing group for lithiation at a specific position, conversion of the ethanone to a different functional group could install one.

Halogen/Metal Exchange: A more general approach involves the synthesis of a halogenated precursor (e.g., a bromo- or iodo-substituted version of the pyridine ring). A subsequent halogen-metal exchange reaction using organolithium or organomagnesium reagents can generate a nucleophilic pyridine species that can react with various electrophiles. znaturforsch.comrsc.org

Pyridyne Intermediates: The generation of pyridyne intermediates from di-halogenated pyridines can also be used to introduce two new substituents regioselectively. rsc.orgresearchgate.net

These advanced synthetic methods could allow for the introduction of new functional groups at the C2, C4, or C5 positions, leading to a wide range of structurally diverse analogues.

Design and Synthesis of Advanced Analogues with Tunable Properties

The design and synthesis of advanced analogues of 1-(6-(4-nitrophenoxy)pyridin-3-yl)ethanone are driven by the goal of fine-tuning its physicochemical and biological properties. By systematically modifying the three main components of the scaffold, researchers can explore SAR and optimize the molecule for specific applications. nih.govnih.gov

Design Strategies:

Modification of the Ethanone Side Chain: Beyond reduction and oxime formation, the ethanone can be used as a handle for Claisen-Schmidt condensation reactions to form chalcone (B49325) analogues. mdpi.com It can also undergo alpha-halogenation followed by substitution to introduce various side chains.

Variation of the Central Ring: While the core is a pyridine, replacing it with other heterocycles (e.g., pyrimidine, pyrazine) could be explored to investigate the impact of the heteroatom arrangement.

Systematic Changes to the Phenoxy Group: As discussed, synthesizing a library of compounds with different substituents (e.g., electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) on the phenoxy ring is a powerful strategy to probe electronic and steric requirements for a desired activity. researchgate.net

The synthesis of such analogues often relies on convergent strategies, where the key fragments are prepared separately and then joined in the final steps, commonly using cross-coupling reactions. For instance, a substituted 6-chloropyridine could be coupled with various substituted phenols to rapidly generate a library of analogues.

| Analogue Type | Structural Modification | Potential Tunable Property |

| Chalcone Analogue | Condensation of the ethanone with an aromatic aldehyde | Electronic properties, molecular shape, biological activity |

| Amine Analogue | Reduction of the nitro group to an amine | Basicity, hydrogen-bonding capability, reactivity |

| N-Oxide Analogue | Oxidation of the pyridine nitrogen | Dipole moment, solubility, electronic character of the ring |

| Quaternary Salt | Alkylation of the pyridine nitrogen | Solubility, ionic character |

| Substituted Phenoxy Analogue | Replace 4-nitrophenol with other substituted phenols in synthesis | Lipophilicity, electronic effects, steric bulk |

Potential Advanced Applications in Chemical Sciences

Utilization as Versatile Synthetic Building Blocks for Complex Molecular Architectures

The molecular framework of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone offers multiple reactive sites, making it an attractive starting material for the synthesis of more complex molecular architectures. The pyridyl-ethanone unit is a well-established scaffold in organic synthesis. For instance, related compounds such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone serve as crucial intermediates in the synthesis of pharmaceutical agents like Etoricoxib, a COX-2 inhibitor. google.comgoogle.compatsnap.comchemicalbook.comgoogleapis.comcoreyorganics.com

The key reactive centers in 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone include:

The Ketone Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions, while the adjacent α-carbon can be deprotonated to form an enolate, enabling a wide range of C-C bond-forming reactions.

The Pyridine (B92270) Ring: The pyridine nitrogen is basic and can be quaternized or act as a directing group. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated.

The Nitrophenoxy Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This transformation opens up pathways to synthesize amides, sulfonamides, and other nitrogen-containing heterocycles, dramatically increasing molecular complexity. The aromatic ring can also participate in electrophilic or nucleophilic substitution reactions.

This inherent reactivity allows the molecule to serve as a precursor for a diverse array of complex organic structures, including pharmaceuticals, agrochemicals, and functional materials. The strategic manipulation of these functional groups can lead to the construction of novel heterocyclic systems and highly substituted aromatic compounds.

Coordination Chemistry and Ligand Development

The presence of the pyridine nitrogen atom and the carbonyl oxygen atom in a 1,3-relationship on the substituted pyridine ring makes 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone a classic candidate for a bidentate chelating ligand.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a vast range of transition metals. wikipedia.orgresearchgate.netnih.gov The nitrogen atom's lone pair of electrons allows it to act as an excellent neutral donor or Lewis base. researchgate.net In the case of 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, the pyridine nitrogen and the ethanone's carbonyl oxygen can coordinate to a single metal center, forming a stable six-membered chelate ring.

The design of metal complexes using this ligand could lead to various coordination geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and reaction conditions. wikipedia.org The electronic properties of the ligand, influenced by the electron-withdrawing 4-nitrophenoxy group, can tune the thermodynamic and kinetic properties of the resulting metal complexes. This tunability is crucial for developing materials with specific electronic, magnetic, or catalytic properties. The field of application for pyridine-containing ligands is broad, spanning from materials science to supramolecular chemistry. unimi.it

Transition metal complexes featuring pyridine-based ligands are widely employed as catalysts in a multitude of organic transformations. nih.gov For example, palladium(II) complexes with pyridine ligands have demonstrated high catalytic activity in crucial cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov Similarly, iron(II) complexes with (pyridyl)imine ligands have been evaluated as catalysts in the transfer hydrogenation of ketones. researchgate.net

Metal complexes derived from 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone could potentially exhibit catalytic activity in several areas:

Cross-Coupling Reactions: Palladium complexes could catalyze C-C, C-N, and C-O bond formation reactions.

Oxidation/Reduction Reactions: The redox-active nature of many transition metals, combined with the tunable electronic environment provided by the ligand, could be harnessed for selective oxidation or reduction processes.

Asymmetric Catalysis: By introducing chiral elements into the ligand structure, it may be possible to develop catalysts for enantioselective synthesis, a cornerstone of modern pharmaceutical chemistry.

The introduction of the pyridine ring into ligand scaffolds can enhance the stereochemical rigidity of the resulting complexes, which can be advantageous for achieving high selectivity in catalytic reactions. unimi.it

Photophysical and Electronic Material Applications

The conjugated system spanning the nitrophenoxy and pyridyl-ethanone moieties suggests that 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone may possess interesting photophysical and electronic properties.

Pyridine derivatives are known to exhibit fluorescence, and their emission properties can be highly sensitive to their chemical environment and substitution pattern. mdpi.com Studies on phenoxypyridine compounds have shown that they can be fluorescent, with emission wavelengths dependent on the solvent and substituents. For example, 2-phenoxypyridine (B1581987) displays a fluorescence peak at 321 nm in methanol.

However, the presence of a nitro group, a powerful electron-withdrawing group, often leads to the quenching of fluorescence. nih.gov In some imidazo[1,2-a]pyridine (B132010) derivatives, substitution with a 4'-nitrophenyl group resulted in the complete absence of fluorescence. nih.gov Therefore, 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone might exhibit weak fluorescence or act as a non-fluorescent absorber. Its potential utility could lie in applications where fluorescence quenching is desirable, such as in certain sensing mechanisms or as an energy acceptor in FRET (Förster Resonance Energy Transfer) systems.

Table 1: Photophysical Data of Selected Pyridine Derivatives in Solution A representative table illustrating typical photophysical properties of related compounds.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| 2-Phenoxypyridine | Methanol | 290 | 321 | 31 |

| 2-(p-methyl)phenoxypyridine | Ethyl Acetate (B1210297) | 310 | 613 | 303 |

| Pyridine Fluorophore 3f | Anhydrous Ethanol (B145695) | ~300 | ~350 | ~50 |

| Pyridine Fluorophore 3f | Gasoline | ~300 | ~325 | ~25 |

Data compiled from relevant research on pyridine derivatives. mdpi.com The specific values for 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone would require experimental determination.

Pyridine-containing molecules are utilized in the development of materials for organic electronics and as chemosensors. mdpi.comsigmaaldrich.com The nitrogen atom can act as a binding site for metal ions or other analytes, leading to a change in the molecule's electronic or photophysical properties. This response forms the basis of optical sensing. rsc.orgresearchgate.net

Optical Sensing: The coordination of a metal ion to the pyridyl-ethanone moiety could perturb the electronic structure of the molecule, potentially "turning on" fluorescence that was previously quenched by the nitro group. This chelation-enhanced fluorescence (CHEF) effect is a common mechanism for selective fluorescent sensors. rsc.org Such a sensor could be designed for the detection of specific metal ions in environmental or biological samples. mdpi.com

Organic Electronics: Molecules with donor-acceptor characteristics are of great interest in organic electronics. In 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, the phenoxy group can act as an electron donor while the nitrophenyl and acetyl-pyridine moieties act as electron acceptors. This intramolecular charge transfer character could be exploited in materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), potentially as a host material or a dopant in charge transport layers. sigmaaldrich.com

No Publicly Available Scientific Data for "1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone"

Following a comprehensive and targeted search of publicly available scientific literature, no specific research findings, synthesis methods, or application data were found for the chemical compound "1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone." This lack of available information prevents the creation of a scientifically accurate and detailed article as per the user's request.

The initial and subsequent in-depth searches for this specific compound did not yield any peer-reviewed articles, patents, or detailed experimental data. The search results consistently led to structurally related but distinct molecules, such as other derivatives of pyridin-3-yl-ethanone. Adhering to the strict instructions to focus solely on "1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone" and to provide thorough, informative, and scientifically accurate content, it is not possible to generate the requested article without verifiable data.

To maintain the integrity and accuracy of the information provided, no assumptions or extrapolations from related compounds can be made. The explicit instructions to not introduce any information outside the specified scope for this particular molecule cannot be fulfilled due to the absence of relevant scientific documentation in the public domain.

Therefore, the requested article focusing on the chemical compound “1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone” cannot be generated at this time.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone?

The synthesis typically involves two key steps:

- Friedel-Crafts Acylation : Introduction of the ethanone group to the pyridine ring using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃).

- Nucleophilic Aromatic Substitution : Replacement of a leaving group (e.g., halogen) on the pyridine ring with 4-nitrophenoxide under basic conditions. Characterization is performed via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity .

Q. What safety precautions are recommended for handling this compound?

While specific toxicological data for this compound is limited, general precautions include:

- Avoiding inhalation or skin contact (use fume hoods, gloves, and lab coats).

- Adhering to GHS/CLP regulations (e.g., P261, P262 precautionary statements). Waste must be segregated and disposed via certified hazardous waste protocols .

Q. How is the compound characterized spectroscopically?

- NMR Spectroscopy : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, nitrophenoxy aromatic signals at δ 7.0–8.0 ppm).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 285.0752 for C₁₃H₁₁N₂O₄).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for multi-step syntheses?

Key factors include:

- Catalyst Selection : Lewis acid activity (e.g., AlCl₃ vs. FeCl₃) impacts acylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may promote side reactions.

- Temperature Control : Excessive heat during nitrophenoxy substitution can degrade sensitive intermediates. Systematic Design of Experiments (DoE) is recommended to balance these variables .

Q. How can researchers resolve contradictions in spectroscopic data?

Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) require:

- 2D NMR Techniques (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : For unambiguous structural confirmation.

- Computational Modeling : DFT calculations predict spectral profiles and validate assignments .

Q. What strategies are used to study the compound’s electronic effects in reactivity?

- Hammett Analysis : Quantifies how the electron-withdrawing nitro group influences reaction rates in substitution or coupling reactions.

- DFT Studies : Maps frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Kinetic Isotope Effects : Evaluates mechanistic pathways (e.g., SNAr vs. radical mechanisms) .

Q. How can researchers design experiments to evaluate biological activity?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorogenic substrates.

- Molecular Docking : Predict binding interactions with active sites (e.g., triazole derivatives targeting metabolic enzymes).

- Metabolic Stability Tests : Assess hepatic microsome degradation for drug-likeness .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Dose-Response Curves : Confirm activity thresholds and Hill slopes.

- Purity Verification : HPLC or LC-MS to rule out impurity interference.

- Cell Line Validation : Ensure consistent genetic backgrounds in assays. Contradictions often stem from variability in experimental conditions (e.g., solvent, pH) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.